An In-Depth Technical Guide to 1-[(5-Ethylthien-2-yl)methyl]piperazine (CAS 523981-54-6): Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-[(5-Ethylthien-2-yl)methyl]piperazine (CAS 523981-54-6): Synthesis, Characterization, and Potential Applications
Disclaimer: 1-[(5-Ethylthien-2-yl)methyl]piperazine is a research chemical with limited publicly available data. This guide is a synthesized document based on the known chemistry and pharmacology of its structural motifs—the 2-substituted thiophene and the piperazine core. The experimental protocols and potential applications described herein are predictive and require experimental validation.
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability. When coupled with a thiophene moiety—another critical pharmacophore known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects—the resulting molecule, 1-[(5-Ethylthien-2-yl)methyl]piperazine, presents a compelling subject for research and drug development.[2][3]
This technical guide provides a comprehensive overview of 1-[(5-Ethylthien-2-yl)methyl]piperazine, from its fundamental chemical properties and a proposed synthetic route to its analytical characterization. Furthermore, we explore its potential pharmacological activities by drawing parallels with structurally related compounds and outline detailed, albeit hypothetical, experimental workflows for its investigation.
Chemical and Physical Properties
A summary of the known and predicted properties of 1-[(5-Ethylthien-2-yl)methyl]piperazine is presented below.
| Property | Value | Source |
| CAS Number | 523981-54-6 | ChemBridge |
| Molecular Formula | C₁₁H₁₈N₂S | ChemBridge |
| Molecular Weight | 210.34 g/mol | ChemBridge |
| Physical Form | Liquid | ChemBridge |
| Purity | Typically ≥95% | ChemBridge |
| Storage | Room Temperature | ChemBridge |
| Boiling Point | 303.0 °C (Predicted) | |
| Solubility | Expected to be soluble in water and organic solvents like ethanol and DMSO. | [4] |
Proposed Synthesis and Purification
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine can be efficiently achieved via a reductive amination pathway. This common and robust method for forming C-N bonds involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[5][6]
Synthesis Workflow
The proposed two-step synthesis starts from commercially available 2-ethylthiophene.
Caption: Proposed two-step synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add 2-ethylthiophene (1 equivalent) dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-ethylthiophene-2-carbaldehyde.
Step 2: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
-
Reagents & Setup: In a round-bottom flask, dissolve 5-ethylthiophene-2-carbaldehyde (1 equivalent) and piperazine (1.5 equivalents) in 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the ethyl group protons, thiophene ring protons, the methylene bridge protons, and the piperazine ring protons. Chemical shifts and coupling constants will confirm the connectivity.[7] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for each unique carbon atom in the molecule, including those in the ethyl, thiophene, and piperazine moieties.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and formula confirmation. | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (211.12 for C₁₁H₁₉N₂S⁺).[9] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a purity of ≥95%. A method using a C18 column with a mobile phase of acetonitrile and water with a suitable modifier like formic acid would be a good starting point.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for C-H (aliphatic and aromatic), C=C (thiophene), and C-N (piperazine) bonds. |
Potential Pharmacological Profile
The pharmacological activity of 1-[(5-Ethylthien-2-yl)methyl]piperazine is currently uncharacterized. However, its structural components suggest several plausible biological targets, primarily within the central nervous system (CNS).
Hypothesis: Monoaminergic System Modulation
Many piperazine derivatives interact with monoamine neurotransmitter systems, including dopaminergic, serotoninergic, and adrenergic receptors.[11][12] They can act as agonists, antagonists, or reuptake inhibitors. The combination of the piperazine core with the lipophilic ethylthiophene group may facilitate blood-brain barrier penetration and interaction with these CNS targets.
A potential mechanism could involve antagonism at serotonin receptors, such as 5-HT₂A, and dopamine D₂ receptors, a profile common to many atypical antipsychotic drugs.[13]
Caption: Hypothetical antagonism of D₂ and 5-HT₂A receptors.
Hypothesis: Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties.[14] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.
Proposed Experimental Workflows
To investigate the hypothesized biological activities, the following in vitro and in vivo protocols are proposed.
In Vitro Screening Workflow
Caption: Workflow for primary in vitro screening.
Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.
-
Materials: Cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₂A), appropriate radioligand (e.g., [³H]Spiperone for D₂), test compound, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Rapidly filter the contents of each well and wash to separate bound from free radioligand. e. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using appropriate software.
In Vivo Evaluation Workflow
For promising candidates from in vitro screening, in vivo studies are essential to assess efficacy and safety.
Protocol: Rodent Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)
-
Objective: To evaluate the potential antipsychotic-like effects of the compound.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: a. Acclimate animals to the open-field test arenas. b. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). c. After a set pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion. d. Place animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic efficacy.
Safety and Handling
As a novel chemical entity, 1-[(5-Ethylthien-2-yl)methyl]piperazine should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
1-[(5-Ethylthien-2-yl)methyl]piperazine is a molecule of significant interest, bridging the pharmacologically rich domains of piperazine and thiophene chemistry. While empirical data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and systematic investigation. The proposed workflows offer a clear path for researchers to unlock the potential of this compound, particularly in the fields of neuropharmacology and inflammatory diseases. As with any novel compound, rigorous experimental validation is paramount to confirming the hypotheses presented herein.
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